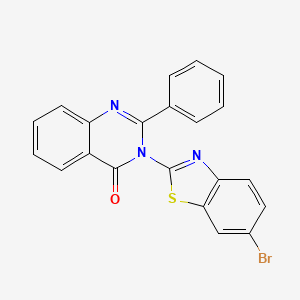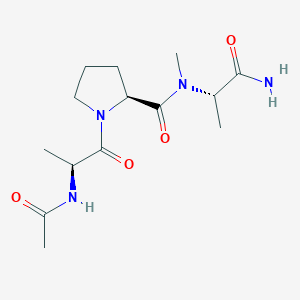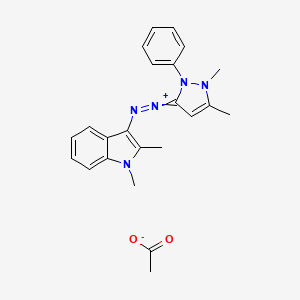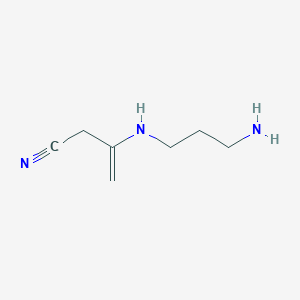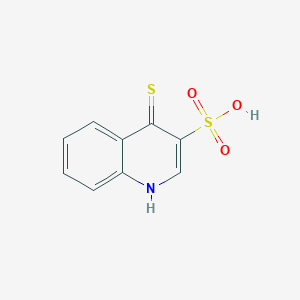![molecular formula C16H12N2O2 B12906986 1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone CAS No. 348085-14-3](/img/structure/B12906986.png)
1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone is a complex organic compound that features both indole and pyridine moieties. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals.
Métodos De Preparación
The synthesis of 1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole ring . The pyridine moiety can be introduced through various coupling reactions, such as the Suzuki or Heck reactions, which involve palladium-catalyzed cross-coupling of halogenated pyridines with suitable partners . Industrial production methods often optimize these reactions for higher yields and purity, employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, where halogenation, nitration, and sulfonation can occur under appropriate conditions
Aplicaciones Científicas De Investigación
1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studying cellular processes and signaling pathways.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparación Con Compuestos Similares
1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone can be compared with other indole and pyridine derivatives:
Indole-3-carbaldehyde: Similar in structure but lacks the pyridine moiety, making it less versatile in certain applications.
Pyridine-3-carboxaldehyde: Contains the pyridine ring but lacks the indole moiety, limiting its biological activity compared to the compound .
Indole-3-acetic acid: A naturally occurring compound with significant biological activity but different functional groups and applications.
Propiedades
Número CAS |
348085-14-3 |
|---|---|
Fórmula molecular |
C16H12N2O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
1-[4-(1H-indole-2-carbonyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C16H12N2O2/c1-10(19)13-9-17-7-6-12(13)16(20)15-8-11-4-2-3-5-14(11)18-15/h2-9,18H,1H3 |
Clave InChI |
GMJADPXMUWFUOA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CN=C1)C(=O)C2=CC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


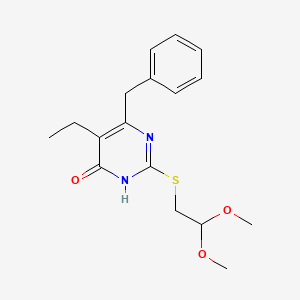
![N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine](/img/structure/B12906910.png)
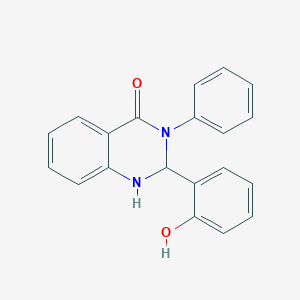

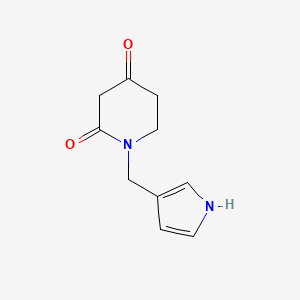
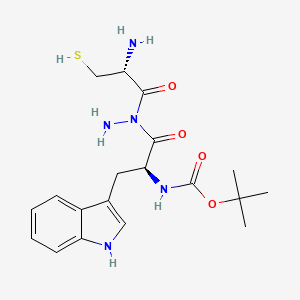
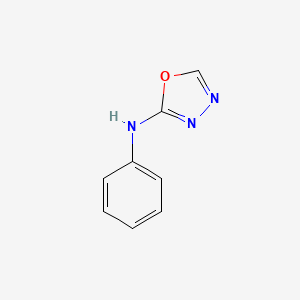
![3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one](/img/structure/B12906954.png)
